dodecyl n,n-dimethylaminoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

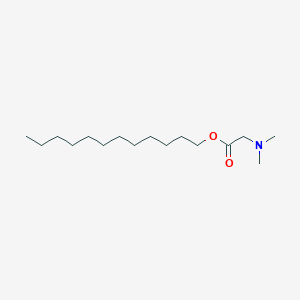

Dodecyl 2-(dimethylamino)acetate is a chemical compound known for its role as a transdermal permeation enhancer. This compound is particularly valuable in pharmaceutical applications due to its ability to facilitate the delivery of drugs through the skin. It is based on the amino acid alanine and is recognized for its biodegradability and low toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodecyl 2-(dimethylamino)acetate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process begins with the preparation of dodecyl 2-bromopropionate by reacting n-dodecanol with 2-bromopropionyl halogenide. This intermediate is then reacted with dimethylamine to yield dodecyl 2-(dimethylamino)acetate .

Industrial Production Methods

In industrial settings, the production of dodecyl 2-(dimethylamino)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dodecyl 2-(dimethylamino)acetate primarily undergoes substitution reactions. The ester group in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and dimethylaminoacetic acid .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for the hydrolysis of dodecyl 2-(dimethylamino)acetate.

Substitution: Dimethylamine is a key reagent in the synthesis of the compound.

Major Products

The major products formed from the hydrolysis of dodecyl 2-(dimethylamino)acetate are dodecyl alcohol and dimethylaminoacetic acid .

Aplicaciones Científicas De Investigación

Skin Penetration Enhancement

DDAA has been extensively studied for its ability to enhance the permeability of various drugs through the skin. The compound acts as a penetration enhancer by modifying the skin barrier, allowing for improved transdermal delivery of therapeutic agents.

- Mechanism of Action : DDAA disrupts the lipid structure of the stratum corneum, facilitating the passage of both lipophilic and hydrophilic drugs. It has shown significant improvements in drug permeability compared to traditional enhancers like Azone. In studies using in vitro diffusion cells with human epidermis, DDAA increased drug permeability by 10 to 20 times for certain compounds such as indomethacin and propranolol-HCl .

- Comparative Studies : Research comparing DDAA with other penetration enhancers revealed that it often outperformed them in enhancing drug flux across various skin models. For example, when tested on snakeskin and rabbit pinna skin, DDAA demonstrated superior effectiveness in improving drug permeation rates .

Pharmaceutical Formulations

DDAA is incorporated into various pharmaceutical formulations due to its ability to enhance drug absorption without causing irritation or destabilization of the active ingredients.

- Topical Drug Delivery : DDAA is used in creams and gels as a solubilizing agent that enhances the absorption of active pharmaceutical ingredients (APIs). Its formulation benefits include maintaining the stability of drugs while improving their therapeutic efficacy .

- Case Studies : In one study, DDAA was evaluated alongside other surfactants for its effectiveness in transdermal drug delivery systems. The results indicated that DDAA not only increased the rate of drug absorption but also maintained the integrity of the formulation over time .

Interfacial Properties and Applications

The interfacial behavior of DDAA has been studied in various contexts, including its adsorption characteristics at air/solution interfaces.

- Molecular Dynamics Simulations : Recent studies have utilized molecular dynamics simulations to investigate how DDAA molecules behave at interfaces. These simulations help understand the structural organization of DDAA when adsorbed onto surfaces, which is crucial for applications in formulations where surface activity is important .

- Surfactant Behavior : As a zwitterionic surfactant, DDAA exhibits unique properties that can be exploited in emulsions and dispersions. Its ability to stabilize interfaces makes it valuable in cosmetic formulations where texture and stability are critical .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Skin Penetration Enhancement | Transdermal drug delivery | Increased permeability of APIs |

| Pharmaceutical Formulations | Creams, gels | Enhanced absorption without irritation |

| Interfacial Properties | Stabilization in emulsions/dispersions | Improved texture and stability |

Mecanismo De Acción

The mechanism by which dodecyl 2-(dimethylamino)acetate enhances transdermal drug delivery involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily. This interaction is reversible, and the skin barrier function is restored after the compound is removed .

Comparación Con Compuestos Similares

Dodecyl 2-(dimethylamino)acetate is compared with other transdermal permeation enhancers such as dodecyl 6-(dimethylamino)hexanoate and Azone:

Dodecyl 6-(dimethylamino)hexanoate: This compound is more potent than dodecyl 2-(dimethylamino)acetate for certain drugs like theophylline and hydrocortisone but less effective for others like indomethacin.

Azone: Both dodecyl 2-(dimethylamino)acetate and Azone significantly increase the permeation of lipophilic and hydrophilic model compounds.

Similar Compounds

- Dodecyl 6-(dimethylamino)hexanoate

- Azone

- Lauryl alcohol (a possible decomposition product of dodecyl 2-(dimethylamino)acetate)

Propiedades

Número CAS |

121150-43-4 |

|---|---|

Fórmula molecular |

C16H32NO2- |

Peso molecular |

271.44 g/mol |

Nombre IUPAC |

dodecyl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |

Clave InChI |

XPALGXXLALUMLE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOC(=O)CN(C)C |

SMILES canónico |

CCCCCCCCCCCCC(C(=O)[O-])N(C)C |

Sinónimos |

DDAA dodecyl-N,N-dimethylaminoacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.